Basiliskamide A
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H31NO4 |
|---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
[(3R,4S,5R,6R,8E,10Z)-12-amino-6-hydroxy-3,5-dimethyl-12-oxododeca-8,10-dien-4-yl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C23H31NO4/c1-4-17(2)23(18(3)20(25)13-9-6-10-14-21(24)26)28-22(27)16-15-19-11-7-5-8-12-19/h5-12,14-18,20,23,25H,4,13H2,1-3H3,(H2,24,26)/b9-6+,14-10-,16-15+/t17-,18-,20-,23+/m1/s1 |
InChI Key |
QAHZDGAHECEVRM-HXKCHMFGSA-N |
SMILES |
CCC(C)C(C(C)C(CC=CC=CC(=O)N)O)OC(=O)C=CC1=CC=CC=C1 |
Isomeric SMILES |
CC[C@@H](C)[C@@H]([C@H](C)[C@@H](C/C=C/C=C\C(=O)N)O)OC(=O)/C=C/C1=CC=CC=C1 |
Canonical SMILES |
CCC(C)C(C(C)C(CC=CC=CC(=O)N)O)OC(=O)C=CC1=CC=CC=C1 |
Synonyms |
basiliskamide A |
Origin of Product |
United States |
Isolation, Characterization, and Biological Origins of Basiliskamide a
Discovery and Original Isolation from Microbial Sources
Basiliskamide A was initially identified as a novel metabolite produced by specific microbial strains, highlighting the rich biosynthetic potential of microorganisms found in diverse environments.
Source Organism: Bacillus laterosporus
This compound was first discovered and isolated from laboratory cultures of Bacillus laterosporus isolate PNG 276. nih.govwikidata.orgyoutube.com Another strain, Brevibacillus laterosporus PE36, has also been shown to produce basiliskamides A and B. wikipedia.org These findings underscore the role of Bacillus and Brevibacillus species as prolific producers of secondary metabolites.
Geographical and Environmental Contexts of Isolation
The original Bacillus laterosporus isolate, PNG 276, was obtained from coastal waters off Papua New Guinea, indicating a tropical marine habitat as its environmental context. nih.govwikidata.org In a separate instance, Brevibacillus laterosporus PE36, another producer of this compound, was isolated in association with feral hogs. wikipedia.org This demonstrates the diverse ecological niches from which these bioactive compounds can be sourced.
Spectroscopic Elucidation of this compound Structure
The precise chemical structure of this compound was determined through a combination of advanced spectroscopic techniques, providing critical insights into its molecular architecture.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy played a crucial role in the structural assignment of this compound. Extensive NMR experiments were conducted for its elucidation. nih.govwikidata.orgyoutube.com Specifically, one-dimensional proton nuclear magnetic resonance (¹H NMR) and two-dimensional (2D) heteronuclear single quantum coherence spectroscopy (¹H-¹³C HSQC) data were utilized to confirm the structures of basiliskamides A and B. wikipedia.org The spectroscopic data obtained from ¹H NMR and ¹³C NMR were consistent with the assigned structure of this compound. bioregistry.io
Mass Spectrometry Techniques in Structural Confirmation
Mass spectrometry techniques were instrumental in confirming the proposed structure of this compound. High-resolution electrospray ionization mass spectrometry (HRESI-MS) was employed for this purpose. wikipedia.org Other mass spectrometry methods, such as MALDI-TOF MS and MALDI-LIFT-TOF/TOF mass spectrometry, have been used in the characterization of polyketides, including basiliskamide, from Brevibacillus strains. Liquid Chromatography—High-Resolution Mass Spectrometry (LC-HRMS/MS) is also a relevant technique for identifying chemical components in extracts.
Determination of Relative and Absolute Stereochemistry
The determination of this compound's relative and absolute stereochemistry was a critical step in fully characterizing the compound, as stereochemistry significantly influences biological activity.
The relative and absolute configurations of basiliskamides A and B were initially proposed by Andersen and co-workers. youtube.combioregistry.io These assignments were subsequently verified and confirmed through total chemical synthesis. youtube.combioregistry.io The first enantioselective synthesis of basiliskamides A and B established the absolute configurations of the natural products as (7S,8S,9R,10S). bioregistry.io This was achieved through a series of asymmetric crotylsilane and crotylboronate additions, which were key in establishing the stereochemical tetrad at carbons C7-C10.
Biosynthetic Pathways and Genetic Insights of Basiliskamide a
Polyketide Synthase (PKS) Architecture and Mechanism in Basiliskamide A Biogenesis
Polyketide synthases (PKSs) are multi-domain enzymes that function as assembly lines to produce diverse polyketide compounds through sequential condensation reactions. The biosynthesis of this compound is directed by a Type I PKS system.
Modular Organization of the Basiliskamide Biosynthetic Gene Cluster (BGC)
The biosynthetic gene cluster responsible for this compound production has been identified and cataloged in the Minimum Information about a Biosynthetic Gene Cluster (MIBiG) database under the accession number BGC0000172. This BGC is found within the genome of Brevibacillus laterosporus PE36, specifically located on NCBI GenBank accession AXBT01000013.1, spanning nucleotides 84,598 to 132,409, with a total length of 47,812 base pairs.
The PKS system involved in this compound biosynthesis is characterized as a trans-acyltransferase (AT) PKS. In modular Type I PKSs, a minimal module typically contains a ketosynthase (KS), an acyltransferase (AT), and an acyl carrier protein (ACP) domain. However, in trans-AT PKS systems, the AT domains are often encoded separately from the core modules. While the MIBiG entry lists numerous genes (e.g., P615_14805 to P615_14910) within this cluster, a detailed, module-by-module breakdown specifying the precise arrangement of KS, AT, ACP, and other optional domains (such as ketoreductase (KR), dehydratase (DH), enoylreductase (ER), or methyltransferase (MT) domains) for this compound's PKS is not explicitly detailed in publicly available search results. Nevertheless, the presence of these genes indicates the multi-enzymatic nature required for the stepwise assembly of the polyketide backbone.
Identification and Characterization of Core Biosynthetic Genes
The BGC0000172 cluster contains a series of core biosynthetic genes, identified by identifiers such as P615_14805, P615_14810, P615_14815, and others, which collectively encode the enzymatic machinery necessary for this compound's polyketide chain assembly. These genes are presumed to encode the various PKS domains (KS, AT, ACP, and modifying enzymes) that iteratively extend and modify the growing polyketide chain. While the specific functional characterization for each individual gene product within the this compound pathway (e.g., assigning P615_14805 as a specific KS domain) is not explicitly detailed in the provided search results, their co-localization within the BGC strongly suggests their coordinated action in the biosynthetic pathway.
Role of Trans-Acting Enzymes and Post-Translational Modifications in Basiliskamide Biosynthesis
Trans-acting enzymes play a crucial role in enhancing the structural diversity of polyketides by performing modifications that are not directly integrated into the PKS modules. For trans-AT PKS systems, such as that of this compound, the AT domains themselves act in trans, meaning they are not covalently linked to each module but rather load substrates onto multiple modules.
A notable feature identified in the biosynthesis of this compound, as well as other trans-AT PKS systems like phormidolide, is the inclusion of a condensation domain for product release. This domain is responsible for the final cyclization and release of the polyketide product from the PKS assembly line. Beyond this, while post-translational modifications (PTMs) are known to be vital for regulating protein activity, stability, and interactions in bacterial systems, including processes like methylation, phosphorylation, acetylation, and lipidation, specific PTMs directly involved in the tailoring or activation of this compound's biosynthetic enzymes or the polyketide intermediate itself are not detailed in the available information.
Bioinformatic and Genomic Approaches to Unraveling Biosynthetic Diversity
Bioinformatic tools and genomic analyses have revolutionized the discovery and characterization of natural product biosynthetic pathways. Tools like antiSMASH are routinely used to identify BGCs within sequenced microbial genomes by recognizing conserved enzymatic domains and gene arrangements. The identification of the this compound BGC (BGC0000172) in Brevibacillus laterosporus PE36 exemplifies this approach. nih.gov
Genomic studies of Brevibacillus laterosporus PE36, the producer of this compound, have revealed a rich secondary metabolome, with its genome containing multiple BGCs, including two PKS clusters and four hybrid pathways. nih.gov Databases like MIBiG serve as repositories for these identified BGCs, providing a standardized platform for sharing and comparing biosynthetic information. This systematic genome mining allows researchers to predict the types of natural products an organism can produce and provides a genetic blueprint for understanding their biosynthesis, even when detailed biochemical characterization is pending.
Comparative Biosynthesis with Related Polyketides
This compound exhibits structural similarities to other polyketide natural products, notably YM-47522. nih.gov Despite their close structural resemblance, differing by a single methylene (B1212753) group, these compounds display distinct biological activity profiles. nih.gov this compound shows potent antifungal activity against Candida albicans and Aspergillus fumigatus, with minimal cytotoxicity to human cells, while YM-47522 has significantly weaker activity against the same fungi. nih.gov
This divergence in biological activity, despite minor structural differences, underscores the precision required in polyketide biosynthesis and suggests that subtle variations in the enzymatic machinery of their respective BGCs could lead to significant functional outcomes. While direct comparative biosynthetic studies detailing the specific enzymatic differences leading to the structural variation between this compound and YM-47522 were not explicitly found, the existence of such closely related structures highlights the potential for combinatorial biosynthesis and engineering efforts to generate novel compounds with improved properties.
Advanced Synthetic Methodologies for Basiliskamide a
Enantioselective Total Synthesis Approaches
Palladium-Catalyzed Cross-Coupling Methodologies
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the facile formation of carbon-carbon bonds, which are fundamental to constructing complex molecular scaffolds nih.govunistra.frnobelprize.org. In the context of Basiliskamide A synthesis, these methodologies have been crucial for installing key structural features. Specifically, palladium-mediated cross-coupling has been employed to introduce the (Z,E)-vinyl acrylamide (B121943) moiety, a critical component of the this compound structure nih.govacs.org. This strategic application highlights the power of palladium catalysis in precisely assembling complex unsaturated systems.
Stille Coupling in Triene Moiety Construction
Novel Methodologies and Domino/Cascade Reactions in Basiliskamide Synthesis
The development of novel methodologies and the application of domino/cascade reactions represent significant advancements in organic synthesis, offering atom-economical and efficient pathways to complex molecules globalresearchonline.net. These reactions involve a sequence of two or more transformations occurring in a single pot without isolation of intermediates, leading to increased synthetic efficiency and reduced waste globalresearchonline.net.
In the context of this compound, which contains an α,β-unsaturated amide (acrylamide) moiety, recent advancements in Z-selective acrylamide synthesis are highly relevant. For example, a copper-catalyzed three-component reaction involving an alkyne, an azide, and water has been developed. This novel cascade reaction proceeds via cycloaddition, N2 extrusion, and carbene-assisted rearrangement, leading to the in situ formation of an alkylidene ketenimine intermediate. This methodology exclusively yields Z-α,β-unsaturated amides with excellent selectivities and stereospecificities (Z:E >19:1), making it a potentially valuable method for constructing the Z-selective acrylamide unit found in this compound dicp.ac.cn.
Another example of a cascade reaction relevant to the synthesis of this compound precursors is the Prins cyclization researchgate.net. The Prins-Ritter cascade reaction, for instance, is a promising approach for introducing an acylamino function using nitriles as nucleophilic reagents researchgate.net. The application of such cascade reactions in the convergent synthesis of this compound precursors underscores the ongoing efforts to streamline and optimize its total synthesis.
Preclinical Biological Activities and Mechanistic Investigations of Basiliskamide a
Antifungal Spectrum and Potency of Basiliskamide A
Initial investigations into this compound have centered on its efficacy against clinically significant fungal species. The compound demonstrates notable potency, particularly against Candida albicans and Aspergillus fumigatus.
This compound exhibits potent in vitro activity against Candida albicans, a common cause of opportunistic fungal infections in humans. mdpi.comnih.gov Studies have determined its Minimum Inhibitory Concentration (MIC), a standard measure of antifungal potency, to be 1.0 µg/mL against this pathogen. mdpi.comnih.gov Further testing against a panel of seven recent clinical isolates of C. albicans revealed an MIC of 0.5 µg/mL, indicating consistent and strong antifungal action. acs.org
The compound also shows significant efficacy against Aspergillus fumigatus, an opportunistic mold that can cause severe invasive infections. figshare.comnih.gov The reported MIC value for this compound against A. fumigatus is 2.5 µg/mL. mdpi.comnih.gov This demonstrates a broad spectrum of activity against key pathogenic fungi.
| Fungal Species | MIC (µg/mL) |
|---|---|
| Candida albicans | 1.0 |
| Candida albicans (Clinical Isolates) | 0.5 |
| Aspergillus fumigatus | 2.5 |
To contextualize its potency, the antifungal activity of this compound has been compared with established agents. In a direct comparison using a macrobroth dilution assay against seven clinical isolates of C. albicans, this compound demonstrated an MIC of 0.5 µg/mL, which was identical to the MIC of Amphotericin B, a widely used antifungal drug. acs.org
Furthermore, in vitro cytotoxicity studies revealed a potential safety advantage for this compound. While Amphotericin B produced cytopathic effects on normal human fibroblast cells at a concentration of 12.5 µg/mL, this compound showed minimal cytotoxicity even at 100 µg/mL, the highest concentration tested. nih.govacs.org This suggests that this compound is at least four times less cytotoxic to these human cells than Amphotericin B. acs.org
| Compound | MIC vs. C. albicans (Clinical Isolates) | Cytotoxicity (Human Fibroblast Cells) |
|---|---|---|
| This compound | 0.5 µg/mL | Minimal effect at 100 µg/mL |
| Amphotericin B | 0.5 µg/mL | Cytopathic effect at 12.5 µg/mL |
Cellular and Molecular Mechanisms of Action (Hypothesized and Investigated)
The precise cellular and molecular mechanisms by which this compound exerts its antifungal effects have not yet been elucidated in the scientific literature.
To date, published research has not identified the specific cellular targets of this compound. Investigations into its mechanism of action are not described in the available preclinical studies, and the molecular pathway through which it inhibits fungal growth remains an area for future research.
Modulation of Fungal Cellular Processes
This compound has demonstrated significant antifungal activity, particularly against pathogenic fungi such as Candida albicans and Aspergillus fumigatus. nih.gov While the precise mechanisms through which this compound exerts its effects on fungal cellular processes are not yet fully elucidated in publicly available research, its potent in vivo activity suggests a targeted disruption of essential fungal pathways. nih.gov
The activity of this compound is notable when compared to other structurally similar polyketides. For instance, its one-carbon homolog, YM-47522, exhibits significantly lower activity against both C. albicans and A. fumigatus. nih.gov This highlights the structural specificity required for the potent antifungal effect of this compound. Further research is needed to identify the specific molecular targets and pathways within fungal cells that are modulated by this compound.
In Vitro Cytotoxicity Profiles in Non-Target Mammalian Cell Lines
A key aspect of the preclinical evaluation of any potential therapeutic agent is its safety profile and selectivity for the target organism over host cells. In the case of this compound, preliminary in vitro studies have provided promising results regarding its cytotoxicity in non-target mammalian cells.
Research has shown that this compound displayed only minimal cytotoxicity against human diploid fibroblast cells. nih.gov At a concentration of 100 µg/mL, this compound had a negligible effect on the viability of these cells. This is in stark contrast to the conventional antifungal agent, amphotericin B, which resulted in the complete destruction of the human diploid fibroblast cells at the same concentration. nih.gov This finding suggests a favorable selectivity index for this compound, indicating a potential for a wider therapeutic window compared to some existing antifungal drugs.
To provide a clear overview of the available data, the following interactive table summarizes the in vitro cytotoxicity findings for this compound.
| Compound | Cell Line | Concentration | Cytotoxic Effect |
| This compound | Human Diploid Fibroblast | 100 µg/mL | Minimal cytotoxicity |
| Amphotericin B | Human Diploid Fibroblast | 100 µg/mL | Complete cell destruction |
These preliminary data underscore the potential of this compound as a selective antifungal agent, though more comprehensive cytotoxicity studies across a broader range of mammalian cell lines are necessary to fully characterize its safety profile.
Structure Activity Relationship Sar Studies and Analog Development
Comprehensive Analysis of Structural Features Influencing Biological Activity
The biological activity of Basiliskamide A is inherently linked to its distinct structural features. Investigations into these features aim to pinpoint the critical functional groups and stereochemical arrangements that contribute to its antifungal potency.
Impact of Cinnamoyl Side Chain Position and Migration (this compound vs. B)
A key aspect of this compound's SAR involves the position of its cinnamoyl side chain, particularly when compared to its closely related congener, Basiliskamide B. These two polyketides share an identical 21-membered carbon skeleton, differing solely in the attachment point of the cinnamate (B1238496) ester. In this compound, the cinnamoyl side chain is located at the C9 position, whereas in Basiliskamide B, it is found at the C7 position. cdnsciencepub.com
Intriguingly, nuclear magnetic resonance (NMR) studies have revealed that Basiliskamide B can be formed through the migration of the cinnamoyl side chain from this compound under mild acidic conditions. This suggests that Basiliskamide B might, in some contexts, be an artifact derived from this compound. cresset-group.comnih.govmdpi.com
The difference in the cinnamoyl side chain's position significantly impacts their antifungal activity. This compound consistently demonstrates superior potency against fungal pathogens compared to Basiliskamide B. For instance, against Candida albicans, this compound exhibits a Minimum Inhibitory Concentration (MIC) of 1 µg/mL, while Basiliskamide B has an MIC of 3.1 µg/mL. Similarly, for Aspergillus fumigatus, this compound shows an MIC of 2.5 µg/mL, whereas Basiliskamide B's MIC is 5 µg/mL. amazon.com This comparative data highlights the critical role of the C9 cinnamoyl ester linkage for optimal antifungal efficacy.
Table 1: Comparative Antifungal Activity of this compound and B
| Compound | Candida albicans MIC (µg/mL) | Aspergillus fumigatus MIC (µg/mL) |
| This compound | 1.0 amazon.com | 2.5 amazon.com |
| Basiliskamide B | 3.1 amazon.com | 5.0 amazon.com |
Rational Design and Synthesis of Basiliskamide Analogues
The challenges associated with the natural supply of this compound have motivated significant efforts in its total synthesis. cresset-group.comresearchgate.netcdnsciencepub.comnih.govmdpi.com These synthetic endeavors are not only aimed at securing a consistent supply of the natural product but also at providing a flexible platform for the rational design and synthesis of various Basiliskamide analogues. cresset-group.comnih.gov
Exploration of Structural Modifications for Enhanced Activity or Selectivity
The synthetic accessibility of this compound has enabled the exploration of structural modifications to potentially enhance its activity or selectivity. An illustrative example of such exploration involves YM-47522, an analog of this compound that differs by an additional methylene (B1212753) group in its linear polyketide chain. amazon.com Despite this seemingly minor structural difference, YM-47522 exhibits a significantly diminished biological activity profile compared to this compound. Its MIC values against C. albicans are 25 µg/mL and against A. fumigatus are >50 µg/mL, which are considerably higher (indicating less potency) than those of this compound. researchgate.netamazon.com This finding underscores the high sensitivity of this compound's biological activity to structural alterations and provides a critical data point for future analog design.
Table 2: Antifungal Activity of this compound vs. YM-47522 Analog
| Compound | Structural Difference from this compound | Candida albicans MIC (µg/mL) | Aspergillus fumigatus MIC (µg/mL) |
| This compound | - | 1.0 amazon.com | 2.5 amazon.com |
| YM-47522 | Additional methylene group amazon.com | 25 researchgate.netamazon.com | >50 researchgate.netamazon.com |
Development of Simplified Basiliskamide Scaffolds
A key objective in the rational design of natural product analogs is often the development of simplified scaffolds that retain or even improve desired biological activities while being easier to synthesize. While the total synthesis efforts for this compound are explicitly stated to provide access to novel analogs and facilitate broader biological studies, specific detailed findings or examples regarding the successful development of simplified Basiliskamide scaffolds were not available in the provided search results. cresset-group.comnih.govresearchgate.netkallipos.gr The general flexibility of the synthetic routes, however, suggests the potential for such scaffold simplification studies.
Strategic Directions for Future Research in Basiliskamide a Chemistry and Biology
Elucidating Undiscovered Biosynthetic Enzymes and Pathways
The biosynthesis of Basiliskamide A, a polyketide, involves complex multimodular megasynthases known as polyketide synthases (PKSs). While the biosynthetic gene cluster (BGC) for this compound has been identified in related species such as Brevibacillus laterosporus PE36 (BGC0000172), the precise characterization of all enzymes and the intricate steps within its biosynthetic pathway remain an area ripe for investigation. A deeper understanding of these undiscovered enzymes and pathways is critical for several reasons. Firstly, it can reveal novel enzymatic mechanisms that could be leveraged for biocatalysis or synthetic biology applications. Secondly, elucidating the complete biosynthetic machinery could facilitate genetic engineering efforts to enhance the natural production of this compound or to create novel polyketide structures through pathway manipulation. Given the increasing interest in secondary metabolites from marine bacteria as sources of new antibiotics, identifying the full mechanisms of their production is a noteworthy trend in modern biotechnology.
Expanding the Synthetic Scope for Novel Analogues and Derivatives
The unique biological profile of this compound, coupled with the restricted natural supply, has stimulated the development of several total syntheses researchgate.net. These synthetic endeavors have employed diverse and sophisticated chemical strategies, including highly diastereoselective mismatched double asymmetric δ-stannylallylboration, Stille coupling, Takai olefination, and Prins cyclisation, alongside various protecting group manipulations researchgate.netwikidata.org. A key strategic direction involves expanding these synthetic methodologies to generate a wide array of novel analogues and derivatives of this compound. The importance of this lies in the observation that even minor structural variations, such as the additional methylene (B1212753) group in YM-47522 compared to this compound, can lead to significant differences in biological activity researchgate.net. Developing flexible and efficient synthetic routes will enable comprehensive structure-activity relationship (SAR) studies, which are essential for identifying compounds with improved potency, selectivity, or altered biological profiles. Such efforts are crucial for providing sufficient material for extensive biological studies and for accessing new chemical entities with enhanced therapeutic potential.
Deeper Mechanistic Characterization at the Molecular Level
This compound demonstrates potent in vitro antifungal activity against Candida albicans and Aspergillus fumigatus, with reported Minimum Inhibitory Concentration (MIC) values of 1.0 µg/mL and 2.5 µg/mL, respectively researchgate.net. Against fresh clinical isolates of C. albicans, this compound exhibits activity comparable to the established antifungal drug Amphotericin B, with identical MICs of 0.5 µg/mL researchgate.net. Crucially, this compound displays minimal cytotoxicity against human diploid fibroblast cells at concentrations as high as 100 µg/mL, a significant advantage over Amphotericin B, which shows cytotoxicity at much lower concentrations (e.g., 12.5 µg/mL) researchgate.netnih.gov. Despite these promising attributes, the precise molecular mechanism of action of this compound remains largely unknown. Future research must focus on identifying its specific cellular targets, binding sites, and the cascade of events that lead to its antifungal effects. This deeper mechanistic characterization at the molecular level is vital for rational drug design, allowing for the development of more potent and selective agents with reduced off-target effects. Understanding how this compound interacts with fungal cells, in contrast to its minimal impact on human cells, could also uncover novel antifungal strategies.
Exploration of Novel Preclinical Applications
The demonstrated potent antifungal activity and favorable cytotoxicity profile of this compound position it as a valuable lead compound for exploring novel preclinical applications. Beyond its established efficacy against Candida albicans and Aspergillus fumigatus, future research should investigate its potential against other pathogenic fungi, including those resistant to current treatments researchgate.netnih.gov. The global rise of antibiotic-resistant pathogens and the scarcity of effective antifungal drugs underscore the urgent need for new antimicrobial agents nih.gov. In addition to antifungal applications, preliminary research suggests that this compound and related compounds may possess other biological activities, including antiviral and anticancer properties. Comprehensive in vitro and in vivo preclinical studies are essential to validate these potential applications, assess efficacy in various disease models, and determine optimal therapeutic windows. Such exploration could broaden the scope of this compound's utility and lead to the development of new treatments for a range of diseases.
Biotechnological Approaches for Enhanced Production
The natural supply of this compound from its producing organism, Bacillus laterosporus, is known to be restricted, which has historically driven the need for chemical total synthesis. To ensure a sustainable and scalable supply for extensive research and potential therapeutic development, biotechnological approaches for enhanced production are imperative. This includes optimizing fermentation conditions for the native producing strain, as marine microorganisms are recognized as a rich and relatively unexplored resource for new antibiotics nih.gov. Furthermore, advances in microbial genomics and biotechnology offer powerful tools for metabolic engineering and synthetic biology. Genome mining and bioinformatic analyses can reveal insights into the biosynthetic machinery, enabling targeted genetic modifications to increase this compound yield or to introduce pathways for novel analogue production. Leveraging techniques such as heterologous expression in more amenable host organisms could also provide efficient production platforms. The successful application of such strategies in related Bacillus species for producing other polyketides suggests a promising avenue for this compound.
Q & A
Q. What are the key steps in the enantioselective synthesis of (-)-basiliskamide A, and how are critical intermediates characterized?
The synthesis involves a 15-step sequence starting from ethyl ketone, with critical steps including:
- Stille cross-coupling between Z-vinylstannane and E-vinyl iodide using Pd(MeCN)₂Cl₂ to form intermediate 6 (60% yield) .
- Deprotection of the isopropylidene acetal in 80% acetic acid to yield diol 7 .
- Selective protection of the less hindered oxygen in diol 7 using TESCl in pyridine (67% yield over two steps) .
- Esterification with E-cinnamoyl chloride in the presence of DMAP and Et₃N, followed by HF-mediated deprotection to yield (-)-basiliskamide A (42% yield over four steps) . Characterization relies on ¹H/¹³C NMR (e.g., δ 3.63 ppm for H7 in basiliskamide A), IR spectroscopy (carbonyl stretches at ~1700 cm⁻¹), and HRMS for structural confirmation .
Q. How do researchers confirm the structural identity of synthetic (-)-basiliskamide A against natural isolates?
Synthetic and natural products are compared using:
- ¹H/¹³C NMR chemical shifts : For example, δ 3.63 ppm (dt, J = 3.5, 10.0 Hz) for H7 in this compound matches natural isolates .
- IR spectroscopy : Overlapping peaks for ester carbonyls (~1710 cm⁻¹) and hydroxyl groups (~3400 cm⁻¹) .
- Optical rotation : Synthetic material replicates the natural product’s [α]D value . Discrepancies in minor peaks are resolved via 2D NMR (e.g., HSQC, HMBC) to assign stereochemistry .
Q. Which spectroscopic techniques are essential for characterizing this compound derivatives?
Key techniques include:
- ¹H/¹³C NMR : Assigns proton environments (e.g., δ 5.04–5.08 ppm for cinnamoyl vinyl protons) and carbon connectivity .
- IR spectroscopy : Identifies functional groups (e.g., ester carbonyls at 1712 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]⁺ at m/z 435.2145 for C₂₄H₃₁NO₅) .
- Polarimetry : Validates enantiomeric purity via optical rotation .
Advanced Research Questions
Q. What methodological challenges arise in maintaining stereochemical integrity during this compound synthesis?
Challenges include:
- Stereocontrol in Stille coupling : Pd-catalyzed cross-coupling requires precise ligand selection (e.g., AsPh₃) to prevent epimerization .
- Ester migration under acidic conditions : The cinnamoyl group migrates from C9 to C7 in CDCl₃, forming basiliskamide B. This is mitigated by low-temperature reaction protocols and kinetic monitoring via ¹H NMR .
- Protection/deprotection strategies : TESCl selectively protects the less hindered hydroxyl group, avoiding side reactions .
Q. How does acidic treatment affect the stability of this compound, and what analytical methods track its conversion to basiliskamide B?
In CDCl₃, this compound undergoes cinnamoyl migration to form basiliskamide B via a proposed oxonium intermediate. This is tracked using:
- Time-dependent ¹H NMR : The H7 signal (δ 3.63 ppm) decreases, while H9 (δ 3.35 ppm) increases, showing a 1:0.45 ratio after 20 days .
- Control experiments : Basiliskamide B does not revert to A under identical conditions, confirming irreversibility .
- Kinetic analysis : Pseudo-first-order rate constants are calculated to optimize storage conditions (e.g., neutral pH, inert atmosphere) .
Q. What strategies improve the overall yield in multi-step syntheses of this compound?
Key optimizations include:
- Catalyst screening : Pd₂(dba)₃/AsPh₃ improves Stille coupling efficiency (60% vs. 40% with other catalysts) .
- Stepwise purification : Silica gel chromatography after esterification reduces side products (e.g., TES-protected byproducts) .
- Microwave-assisted reactions : Accelerate slow steps (e.g., acetonide formation) while maintaining stereoselectivity .
Q. How do researchers resolve contradictions between theoretical reaction outcomes and experimental yields?
Discrepancies are addressed via:
- Mechanistic studies : DFT calculations identify competing pathways (e.g., β-hydride elimination in Stille coupling) .
- In situ monitoring : ReactIR tracks intermediate formation during esterification .
- Alternative reagents : Substituting Bu₃SnH with PhSiH₃ reduces toxicity and improves reproducibility .
Q. What experimental evidence supports the artifact hypothesis of basiliskamide B formation from this compound?
Evidence includes:
- NMR time-course data : Basiliskamide B signals emerge only after prolonged storage of A in CDCl₃ .
- Isotopic labeling : ¹³C-labeled cinnamoyl groups confirm migration via HSQC .
- Synthetic inaccessibility : Direct synthesis of B requires distinct protection strategies, unlike A-derived pathways .
Data Contradiction Analysis
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
